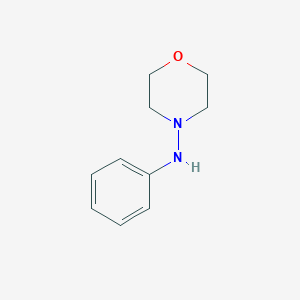

N-phenylmorpholin-4-amine

Description

Historical Context and Significance in Organic Chemistry

While specific documentation on the initial synthesis of N-phenylmorpholin-4-amine is not prominent in historical literature, its existence is rooted in the broader development of morpholine (B109124) chemistry and N-aryl amine synthesis. The morpholine heterocycle itself has been a staple in organic chemistry for over a century. The synthesis of its parent scaffolds, N-phenylmorpholine and N-aminomorpholine, provides the foundational context.

N-phenylmorpholine is typically synthesized through methods such as the reaction of aniline (B41778) with bis(2-chloroethyl) ether, often under basic conditions and sometimes without a solvent. google.com On the other hand, N-aminomorpholine is commonly prepared via the reduction of 4-nitrosomorpholine. google.com The synthesis of N-aryl amines, in general, is a critical area of organic synthesis due to their prevalence in pharmaceuticals and biologically active compounds. wjpmr.com The significance of this compound lies in its potential as a bifunctional building block, combining the structural features of an arylamine with a reactive hydrazine (B178648) moiety.

Structural Features and Chemical Reactivity Paradigms

The molecular architecture of this compound dictates its chemical behavior. The structure consists of a six-membered morpholine ring, a phenyl group, and an exocyclic amino group (-NH₂).

Structural Features:

Morpholine Ring: Based on studies of analogous compounds like N-phenylmorpholine-4-carboxamide, the morpholine ring is expected to adopt a stable chair conformation. nih.gov This conformation is a common feature in saturated six-membered heterocyclic systems.

Nitrogen Atoms: The compound contains two nitrogen atoms with distinct electronic environments. The endocyclic nitrogen (N4) is bonded to the phenyl group and the exocyclic nitrogen. The exocyclic nitrogen is part of a primary amino group.

Phenyl Group: The phenyl ring is an aromatic system that acts as an electron-withdrawing group through resonance, influencing the electron density on the adjacent nitrogen atom.

Chemical Reactivity Paradigms: The reactivity of this compound is primarily governed by the lone pairs of electrons on its two nitrogen atoms, which makes it both a base and a nucleophile. libretexts.orgcrunchchemistry.co.uk

Basicity: Amines are fundamentally basic compounds. pressbooks.pub However, in this compound, the basicity of the endocyclic nitrogen is significantly reduced because its lone pair can be delocalized into the attached phenyl ring, a characteristic feature of arylamines. crunchchemistry.co.uk The exocyclic amino group retains more basic character, comparable to a hydrazine derivative.

Nucleophilicity: The lone pair of electrons makes amines effective nucleophiles, capable of reacting with various electrophiles. masterorganicchemistry.comlibretexts.org The exocyclic amino group, in particular, is a potent nucleophilic center. This reactivity allows this compound to participate in reactions such as condensations with aldehydes and ketones to form hydrazones, a reaction characteristic of N-aminomorpholine. nih.gov Furthermore, related N-phenylmorpholine structures are known to participate in metal-catalyzed cross-coupling reactions, suggesting that this compound could serve as a nucleophilic partner in C-N bond-forming transformations. acs.org

Table 2: Predicted Reactivity of this compound

| Reaction Type | Potential Role of Compound | Example from Analogous Compounds |

|---|---|---|

| Acid-Base Reaction | Acts as a base, protonating at the exocyclic nitrogen. | General reactivity of amines with acids. crunchchemistry.co.uk |

| Nucleophilic Substitution | Functions as a nucleophile to attack electrophilic centers. | Reaction of amines with halogenoalkanes or acyl chlorides. libretexts.org |

| Condensation | Reacts with carbonyl compounds to form hydrazones. | N-aminomorpholine reacts with benzaldehydes. nih.gov |

| Coupling Reactions | Serves as a nucleophilic amine component. | N-phenylmorpholine used in nickel-catalyzed amination. acs.org |

| Hydrazinosulfonylation | Used as a hydrazine source for sulfonamide synthesis. | N-aminomorpholine reacts with SO₂ and aryl iodides. researchgate.net |

Scope of Academic Inquiry into this compound Chemistry

Academic research involving this compound appears to be focused on its utility as a synthetic intermediate rather than a final target molecule with direct applications. The compound serves as a scaffold for constructing more complex molecular architectures, particularly in the field of medicinal chemistry.

Derivatives of N-aminomorpholine have been investigated as precursors to potent enzyme inhibitors, such as carbonic anhydrase inhibitors. google.com Similarly, the N-phenylmorpholine motif is found in various compounds explored for therapeutic potential. ontosight.ai For instance, the substituted derivative N-[2-nitro-4-(trifluoromethyl)phenyl]morpholin-4-amine has been part of studies investigating ligands that bind to the aryl hydrocarbon receptor, a target relevant to cancer research. researchgate.netresearchgate.net These examples underscore the role of the this compound framework as a valuable building block for generating structurally diverse molecules for biological screening and drug discovery programs.

Structure

3D Structure

Properties

IUPAC Name |

N-phenylmorpholin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-2-4-10(5-3-1)11-12-6-8-13-9-7-12/h1-5,11H,6-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFAYIHXWKUTHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies and Synthetic Routes

General Synthetic Approaches to N-phenylmorpholin-4-amine and Related Core Scaffolds

The construction of the morpholine (B109124) ring is a foundational aspect of synthesizing this compound and its analogues. The core structure, a six-membered heterocycle containing both nitrogen and oxygen atoms, can be formed through several strategic approaches. researchgate.net These methods often involve the formation of key carbon-nitrogen and carbon-oxygen bonds in a controlled manner.

Direct alkylation followed by ring closure (cyclization) is a common and effective strategy for forming the morpholine scaffold. A prominent example involves the reaction of 1,2-amino alcohols with suitable reagents that introduce a two-carbon unit, leading to cyclization. A modern, high-yielding protocol uses ethylene (B1197577) sulfate (B86663) and a base like potassium tert-butoxide (tBuOK) to convert 1,2-amino alcohols into morpholines. organic-chemistry.orgchemrxiv.org This process relies on an initial SN2 reaction where the amine nitrogen attacks the ethylene sulfate, followed by a base-mediated intramolecular cyclization to close the ring. chemrxiv.org

Another established ring-closure method is the acid-catalyzed dehydration of diethanolamine (B148213) or its derivatives. While a classic method, it represents a fundamental approach to morpholine synthesis. Additionally, the N-arylation of morpholine itself can be used to synthesize related scaffolds. For instance, 4-(4-nitrophenyl) morpholine is produced through a condensation reaction between p-halonitrobenzene and morpholine, using an inorganic base like potassium carbonate or an organic base such as triethylamine. google.com The subsequent reduction of the nitro group would yield a phenyl-amino derivative.

Beyond direct cyclization of amino alcohols, several multi-step sequences have been developed to construct the morpholine ring, often allowing for more complex substitution patterns.

One such pathway begins with a substituted propiophenone, for example, 4-methylpropiophenone. nih.gov The synthesis proceeds through several key steps:

Bromination: The starting ketone is brominated at the alpha-position. nih.gov

Amination: The resulting 2-bromo ketone reacts with ethanolamine (B43304) to introduce the necessary nitrogen and hydroxyl groups. nih.gov

Reduction: The ketone functionality is reduced to an alcohol using a reducing agent like sodium borohydride. nih.gov

Cyclization: The final morpholine ring is formed via an acid-catalyzed cyclization, typically using concentrated sulfuric acid. nih.gov

Other advanced strategies have also been reported. Boron trifluoride etherate can mediate an intramolecular hydroalkoxylation of nitrogen-tethered alkenes to yield morpholines. organic-chemistry.org Palladium-catalyzed methods, such as the Wacker-type aerobic oxidative cyclization of alkenes, provide another route to access six-membered nitrogen heterocycles, including the morpholine core. organic-chemistry.org Furthermore, gold-catalyzed cyclization reactions of specific alkynyl amines have been explored as a modern approach to forming the 1,4-oxazine structure. researchgate.net

Synthesis of this compound Derivatives

The synthesis of derivatives, such as carbamides and carbothioamides, typically involves the reaction of a nucleophilic morpholine nitrogen with an electrophilic reagent. These reactions are fundamental for creating a diverse range of molecules based on the core this compound structure.

N-phenylmorpholine-4-carboxamide is synthesized through the reaction of morpholine with phenyl isocyanate (isocyanatobenzene). nih.gov In this procedure, equimolar amounts of morpholine and phenyl isocyanate are dissolved in a solvent like dichloromethane (B109758) (CH₂Cl₂). A tertiary amine base, such as triethylamine, is added to facilitate the reaction. nih.gov The mixture is stirred at room temperature, allowing for the nucleophilic attack of the morpholine nitrogen on the electrophilic carbon of the isocyanate group. This forms the urea-type linkage characteristic of the carboxamide product. nih.govnih.gov The final product can be isolated and purified after an aqueous workup. nih.gov

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Conditions | Reference |

|---|---|---|---|---|---|

| Morpholine | Isocyanatobenzene (Phenyl isocyanate) | Triethylamine | CH₂Cl₂ | Room temperature, 3 hours | nih.gov |

The preparation of N-phenylmorpholine-4-carbothioamide follows a similar principle to its carboxamide counterpart. The synthesis involves the reaction of morpholine with phenyl isothiocyanate. The nitrogen atom of the morpholine ring acts as a nucleophile, attacking the central carbon atom of the isothiocyanate group (-N=C=S). This addition reaction forms the N-phenylmorpholine-4-carbothioamide product, which contains a thiourea (B124793) moiety. sigmaaldrich.comsigmaaldrich.com This reaction is a standard method for preparing thiourea derivatives from amines and isothiocyanates.

| Reactant 1 | Reactant 2 | General Reaction Type | Product Moiety | Reference |

|---|---|---|---|---|

| Morpholine | Phenyl isothiocyanate | Nucleophilic addition | Thiourea | sigmaaldrich.comsigmaaldrich.com |

Synthesis of Fused Heterocyclic Systems Incorporating N-phenylmorpholine Moiety

The fusion of the N-phenylmorpholine scaffold with other heterocyclic rings, such as quinolones, quinazolines, thiazoles, and pyrazoles, has been a significant area of research. These fused systems are of interest due to their diverse pharmacological potential.

The synthesis of quinolone and quinazoline (B50416) derivatives incorporating an N-phenylmorpholine moiety often involves multi-step reaction sequences. A common approach for quinolone synthesis is the Gould-Jacobs reaction, which starts with an aniline (B41778) derivative and diethyl ethoxymethylenemalonate to form an intermediate that is then cyclized under thermal conditions. researchgate.net For quinazolines, methods such as the Niementowski reaction, which involves the fusion of anthranilic acid analogs with amides, are employed. actascientific.com Other strategies include metal-catalyzed reactions, such as copper-catalyzed Ullmann N-arylation, and cascade reactions that allow for the efficient construction of the quinazoline core from readily available starting materials. organic-chemistry.orgnih.gov Microwave-assisted synthesis has also been utilized to accelerate the formation of quinazoline derivatives. nih.govresearchgate.net

Table 1: Synthetic Methods for Quinolone and Quinazoline Derivatives

| Method | Description | Key Reagents | Ref. |

| Gould-Jacobs Reaction | Thermal cyclization of anilinomethylene malonate derivatives. | Diethyl ethoxymethylenemalonate | researchgate.net |

| Niementowski Reaction | Fusion of anthranilic acid analogs with amides. | Anthranilic acid, Amides | actascientific.com |

| Ullmann N-Arylation | Copper-catalyzed coupling of o-iodobenzaldehydes with amidine hydrochlorides. | Copper catalyst, Amidine hydrochlorides | nih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction times. | Varies | nih.govresearchgate.net |

The synthesis of thiazole-linked N-phenylmorpholine derivatives is typically achieved through the reaction of a thiosemicarbazone derivative of N-phenylmorpholine with various α-halocarbonyl compounds. nih.govresearchgate.net This approach allows for the construction of the thiazole (B1198619) ring onto the N-phenylmorpholine scaffold. The reaction of N-substituted-2-(N-phenylmorpholine)ethylidene)hydrazine-1-carbothioamide with reagents like acetyl and ester-hydrazonoyl chlorides, α-chloroketones, or α-bromoesters yields the corresponding thiazole derivatives in good to excellent yields. nih.gov The structures of these newly synthesized compounds are confirmed using various spectroscopic methods, including mass spectrometry, ¹H NMR, and ¹³C NMR, as well as elemental analysis. nih.govresearchgate.net

The synthesis of pyrazole-containing N-phenylmorpholine derivatives often involves the cyclocondensation of a suitable precursor with hydrazine (B178648) derivatives. nih.govrevistabionatura.org A common method is the reaction of 1,3-dicarbonyl compounds with phenylhydrazine (B124118) to yield 1,3,5-substituted pyrazoles. nih.gov Another approach involves the 1,3-dipolar cycloaddition of a nitrilimine, generated in situ from an arylhydrazone, with an alkene. nih.gov The synthesis can also be achieved through the reaction of α,β-unsaturated ketones with hydrazine, which initially forms pyrazolines that can then be oxidized to pyrazoles. mdpi.com Catalytic methods, such as the use of nano-ZnO, have been employed to improve the efficiency and yield of these reactions. nih.gov

Synthesis of Halo- and Alkoxy-Substituted Analogs

The synthesis of halo- and alkoxy-substituted analogs of this compound allows for the exploration of structure-activity relationships. Alkoxy-substituted derivatives can be prepared through methods like the Buchwald–Hartwig amination, followed by tandem catalytic reduction and oxidative cyclization. nih.gov Sonogashira coupling is another useful technique for assembling alkoxy-substituted phenylene ethynylene oligomers which can be further modified. nih.gov

Schiff Base Formation via Aminophenylmorpholinones

Schiff bases of N-phenylmorpholine derivatives are synthesized through the condensation reaction of an aminophenylmorpholine with various aldehydes or ketones. researchgate.netnih.govnih.gov For instance, 4-(4-aminophenyl)-morpholine can be reacted with different substituted aldehydes to form a series of Schiff bases. nih.gov Similarly, 4-(2-aminophenyl)morpholines can be used as the amine component in the condensation reaction. nih.gov These reactions are typically carried out under reflux in a suitable solvent like ethanol. researchgate.net The resulting Schiff bases are often crystalline solids and their structures are confirmed by spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. nih.govnih.gov

Table 2: Examples of Synthesized Schiff Bases from Aminophenylmorpholinones

| Amine Precursor | Aldehyde/Ketone | Resulting Schiff Base | Ref. |

| 4-(4-aminophenyl)-morpholine | 4-Hydroxybenzaldehyde | 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine | nih.gov |

| 4-(2-aminophenyl)morpholine | Benzaldehyde | N-benzylidine-2-morpholoino benzenamine | nih.gov |

| 4-(2-aminophenyl)morpholine | 3-Nitrobenzaldehyde | N-(3-nitro benzylidine)-2-morpholino benzenamine | nih.gov |

Catalytic Approaches in this compound Synthesis

Catalytic methods play a crucial role in the synthesis of this compound and its derivatives, offering milder reaction conditions and improved yields. For the synthesis of the core morpholine structure, various catalytic approaches have been developed. One such method involves the use of ethylene sulfate as a two-carbon electrophile in the annulation of 1,2-amino alcohols. chemrxiv.org Another strategy employs the S(N)2-type ring opening of activated aziridines with haloalcohols in the presence of a Lewis acid, followed by base-mediated intramolecular ring closure. researchgate.net

In the synthesis of derivatives, catalytic hydrogenation is a key step. For example, the reduction of 4-(4-nitrophenyl)-3-morpholinone to 4-(4-aminophenyl)-3-morpholinone is carried out using a palladium on activated carbon catalyst in an aliphatic alcohol solvent. google.comgoogle.com This catalytic hydrogenation is a critical transformation in the synthesis of precursors for more complex molecules. google.com Furthermore, various metal-catalyzed cross-coupling reactions are employed in the synthesis of fused heterocyclic systems, such as the copper-catalyzed synthesis of quinazolines and the palladium-catalyzed three-component tandem reaction for quinazoline synthesis. organic-chemistry.org Biocatalytic approaches using enzymes like monoamine oxidase (MAO-N) have also been explored for the oxidative aromatization of tetrahydroquinolines to quinolines, showcasing the potential of enzymatic catalysis in this field. northumbria.ac.uk

Photoredox Catalysis for α-Heteroarylation of Tertiary Amines

The direct α-heteroarylation of tertiary amines, including morpholine derivatives, has been achieved through the use of photoredox catalysis, offering a pathway to valuable benzylic amine pharmacophores. princeton.edunih.gov This methodology facilitates the coupling of a variety of five- and six-membered chloroheteroarenes with a diverse range of cyclic and acyclic amines. princeton.edursc.org The reaction proceeds via a proposed homolytic aromatic substitution mechanism. princeton.edu

In this process, a photocatalyst, such as Ir(ppy)₂(dtbbpy)PF₆, absorbs light and enters an excited state. This excited catalyst can then oxidize a tertiary amine, like N-phenylmorpholine, to form a radical cation. Subsequent deprotonation at the α-carbon generates a key α-amino radical intermediate. This radical can then undergo direct addition to an electrophilic chloroheteroarene coupling partner. princeton.edu A final reduction step, potentially involving the reduced form of the photocatalyst, yields the α-heteroaryl amine product and regenerates the catalyst for the next cycle. princeton.edu This redox-neutral approach avoids the need for stoichiometric oxidants or reductants, producing only HX as a byproduct. princeton.edu Research has demonstrated high yields for this transformation under mild conditions. For instance, the coupling of N-phenylmorpholine with 2-chlorobenzoxazole (B146293) using an iridium-based photocatalyst can achieve significant yields. researchgate.net

Table 1: Conditions for Photoredox α-Heteroarylation

| Reactant A | Reactant B | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| N-Phenylmorpholine | 2-Chlorobenzoxazole | Ir(ppy)₂(dtbbpy)PF₆ (1 mol%) | NaOAc, 26W fluorescent light, 23 °C, 9 h | 58% | researchgate.net |

| N-Phenylpiperidine | 2-Chloro-1-methylbenzimidazole | Ir(ppy)₂(dtbbpy)PF₆ (1 mol%) | H₂O (5 equiv.), 26W fluorescent light, 23 °C, 12 h | 84% | princeton.edu |

Palladium-Catalyzed C(sp³)–H Acetoxylation in Morpholinone Systems

Palladium catalysis provides a powerful tool for the functionalization of C(sp³)–H bonds, enabling the conversion of readily available amine motifs into highly functionalized amino-alcohol derivatives. nih.gov Specifically, a selective palladium(II)-catalyzed γ-C(sp³)–H acetoxylation has been developed for a class of cyclic amines known as morpholinones. nih.govrsc.org This reaction utilizes an oxidant, such as PhI(OAc)₂, in an acetic acid/acetic anhydride (B1165640) solvent system. researchgate.net

Mechanistic and computational studies support a pathway involving the formation of a γ-aminoalkyl-Pd(IV) intermediate. nih.govrsc.org The process is believed to initiate with the coordination of the amine to the Pd(OAc)₂ catalyst, followed by an intramolecular γ-C–H activation to form a five-membered cyclopalladated species. nih.gov This intermediate is then oxidized by PhI(OAc)₂ to the Pd(IV) species. The crucial C–O bond-forming step proceeds through a dissociative ionization mechanism, where an acetate (B1210297) ligand dissociates, followed by an SN2-type process involving the attack of an external acetate on the C–Pd(IV) bond. nih.govresearchgate.net This pathway has been shown to be the lowest in energy, with no competing C-N bond formation products observed. nih.gov

Optimization of the reaction conditions has been explored to maximize the yield of the acetoxylated product. researchgate.net

Table 2: Optimization of Pd-Catalyzed C(sp³)–H Acetoxylation of a Morpholinone

| Entry | Catalyst Loading (mol%) | Solvent (AcOH/Ac₂O) | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 5 | AcOH (4:1) | 60 | 5 | 68 | researchgate.net |

| 2 | 5 | AcOH (4:1) | 70 | 3 | 72 | researchgate.net |

| 3 | 10 | AcOH (4:1) | 70 | 3 | 82 | researchgate.net |

| 4 | 10 | AcOH (4:1) | 70 | 1 | 75 | researchgate.net |

Data based on the acetoxylation of a model morpholinone substrate as reported in the cited literature.

Role of Organic Bases in Catalytic C-N Coupling Reactions

The synthesis of this compound itself typically involves a palladium-catalyzed C-N cross-coupling reaction, a cornerstone of modern organic synthesis. The use of soluble organic amine bases in these reactions has become a valuable alternative to traditional heterogeneous base systems. nih.govnih.gov However, the function of these bases is complex, and their impact on catalytic activity is not always straightforward. nih.gov

Conversely, if the amine substrate is more nucleophilic or less sterically hindered than the base, it can outcompete the base for binding to the palladium center, leading to a different resting state and kinetic profile. nih.gov Therefore, the choice of the organic base is critical and must be tailored to the specific amine and electrophile being coupled. The electronic properties of the aryl electrophile also directly influence the reaction rate, with the fastest rates often observed for electronically neutral substrates. nih.gov This detailed mechanistic understanding allows for the development of optimized conditions for the arylation of even weakly binding amines. nih.gov

Reaction Mechanisms and Kinetics

Mechanistic Investigations of N-phenylmorpholine Transformations

The transformation of N-phenylmorpholine has been the subject of detailed mechanistic studies, particularly concerning its reactions with ozone and palladium catalysts. These investigations shed light on the pathways that govern product formation and the factors influencing reaction selectivity.

The ozonation of N-phenylmorpholine in organic solvents such as dichloromethane (B109758) or acetonitrile results in a regioselective oxidation process. researchgate.net This reaction yields two primary products: a lactam (N-phenylmorpholin-3-one) and a diformyl derivative, 2-(N-formyl-N-phenylamino)ethyl formate. researchgate.net The mechanism is understood to proceed through the selective attack of ozone on the heterocyclic morpholine (B109124) ring. researchgate.net

The regioselectivity of the ozonation reaction is a key feature of this transformation. N-phenylmorpholine has two non-equivalent reactive carbons on the morpholine ring that are susceptible to ozone attack. Theoretical studies using Density Functional Theory (DFT) calculations have shown that the reaction proceeds via the insertion of an ozone molecule at a carbon-hydrogen (C-H) bond of a methylene group in the ring. researchgate.net

The selectivity of this attack is dictated by the electronic environment within the molecule. The calculations reveal a significantly lower energy barrier for the ozone attack at the methylene group alpha (α) to the nitrogen atom compared to the methylene group α to the oxygen atom. researchgate.net This preferential attack α to the nitrogen is the determining factor for the regioselectivity of the reaction. researchgate.net

Furthermore, the polarity of the solvent plays a crucial role in the reaction kinetics. The activation energy for the hydrogen abstraction α to the nitrogen decreases as the solvent polarity increases. This explains the higher conversion rates observed when the reaction is carried out in the more polar solvent, acetonitrile, compared to dichloromethane. researchgate.net

Table 1: Effect of Solvent Polarity on Activation Energy for Ozone Attack α to Nitrogen

| Solvent | Activation Energy (kcal/mol) |

| Vacuum | 7.6 |

| Dichloromethane | 2.6 |

| Acetonitrile | 1.6 |

This interactive table is based on DFT calculations for the ozonation of N-phenylmorpholine, illustrating the decrease in the activation energy barrier with increasing solvent polarity.

Following the initial insertion of ozone into the C-H bond α to the nitrogen, a hydrotrioxide intermediate is formed. This highly unstable species is central to the formation of the observed products and can proceed through different rearrangement pathways.

Pathway to Lactam: One plausible pathway involves the rearrangement of the aryl-morpholinyl hydrotrioxide intermediate, leading directly to the formation of the corresponding N-aryl-lactam, N-phenylmorpholin-3-one. This pathway represents a metal-free method for introducing a carbonyl function into the heterocyclic ring. researchgate.net

Pathway to Diformylderivative: An alternative pathway for the rearrangement of the hydrotrioxide intermediate leads to the formation of the diformyl derivative, 2-(N-formyl-N-phenylamino)ethyl formate, which is often observed as the main side product. researchgate.net Other minor products, such as dehydro and dimeric structures, have also been detected in trace amounts, suggesting a complex network of reactions stemming from the initial ozonide intermediate.

The regioselective ozonation of N-aryl cyclic amines, including N-phenylmorpholine, provides a valuable synthetic route to N-aryl-lactams, which are important intermediates in the preparation of pharmacologically active compounds like factor Xa inhibitors. researchgate.net

The direct functionalization of C(sp3)–H bonds is a powerful strategy in modern organic synthesis. While extensive research exists on palladium-catalyzed C-H functionalization of amines, specific mechanistic details for N-phenylmorpholine undergoing the transformations outlined below are not extensively detailed in the available literature. However, general principles of palladium catalysis in related amine systems can provide a foundational understanding.

The palladium(II)-catalyzed formation of a C–O bond via C(sp3)–H functionalization is a challenging yet valuable transformation. Generally, such reactions involve the coordination of the palladium catalyst to a directing group, which in the case of N-phenylmorpholine would be the amine nitrogen. This brings the metal center into proximity with the target C-H bond. The catalytic cycle typically involves a C-H activation step to form a palladacycle intermediate. This intermediate would then react with an oxygen-containing coupling partner. The final step is often a reductive elimination that forms the C–O bond and regenerates the active Pd(II) catalyst. While this is a known strategy, specific studies detailing this intramolecular pathway for N-phenylmorpholine are not prominently featured in the provided search results. beilstein-journals.orgresearchgate.net

Mechanisms involving high-valent palladium, such as Pd(IV), have been proposed for certain C-H functionalization reactions. A proposed catalytic cycle might begin with a Pd(II) complex undergoing C-H activation. This palladacycle can then be oxidized to a Pd(IV) intermediate. A key step in this process can be a selective reductive elimination from the Pd(IV) center to form the desired bond. nih.govcam.ac.uk

The concept of "dissociative ligand ionization" has been described in the context of C(sp3)-H amination to form azetidines, where it controls a selective reductive elimination pathway. nih.gov This type of mechanism involves the ionization of a ligand from the Pd(IV) center to create a more reactive cationic intermediate, which then undergoes reductive elimination. An SN2-type reductive elimination suggests a nucleophilic attack pathway at the carbon atom bonded to the palladium. While these advanced mechanistic concepts are at the forefront of palladium catalysis research, their specific application and detailed investigation in the context of N-phenylmorpholine's C-H functionalization were not found in the search results. nih.gov

Nucleophilic Substitution Reactions Involving Morpholine

The lone pair of electrons on the nitrogen atom of the morpholine ring makes it a potent nucleophile, enabling it to participate in a variety of nucleophilic substitution reactions. These reactions are fundamental to the synthesis of N-aryl morpholine derivatives, including N-phenylmorpholin-4-amine.

Nucleophilic Aromatic Substitution (SNAr) is a critical pathway for the formation of N-aryl morpholine compounds. This reaction typically occurs when an aromatic ring is substituted with strong electron-withdrawing groups (EWGs) and contains a good leaving group (LG), such as a halide. The established mechanism is a two-step addition-elimination process. researchgate.net

The reaction is initiated by the nucleophilic attack of the morpholine nitrogen on the carbon atom bearing the leaving group (the ipso-carbon). mdpi.com This first step is generally rate-determining and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netwikipedia.org In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final N-arylated morpholine product.

The efficiency of SNAr reactions involving morpholine can be influenced by various factors. For instance, studies on the amination of heteroaryl chlorides have shown that such reactions can proceed without transition metal catalysis, underscoring the intrinsic nucleophilicity of amines like morpholine. researchgate.net The reaction medium also plays a significant role; ionic liquids have been shown to enhance the reactivity of cyclic amines in SNAr reactions by increasing their nucleophilicity and stabilizing the charged intermediates formed during the reaction. nih.gov

Table 1: Examples of SNAr Reactions with Morpholine This table is interactive. Click on the headers to sort the data.

| Aryl/Heteroaryl Halide | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Chlorofuro[3,2-d]pyrimidine | PEG400, 120 °C, 5 min | 4-Morpholinofuro[3,2-d]pyrimidine | 92% | mdpi.com |

| 8-Chloro- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine | PEG400, 120 °C, 5 min | 8-Morpholino- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine | 99% | mdpi.com |

| 2-Chloro-5-nitropyrimidine | Aqueous media | 2-Morpholino-5-nitropyrimidine | N/A | nih.gov |

Electron-Withdrawing Groups: Strong EWGs (e.g., -NO2) on the aromatic ring delocalize the negative charge of the complex through resonance, thereby stabilizing it. wikipedia.orgresearchgate.net

The Nature of the Nucleophile and Leaving Group: The relative stability of the starting materials and the intermediate complex dictates the energy barrier of the first step.

Solvent: Polar solvents can stabilize the charged Meisenheimer complex, facilitating its formation. researchgate.net

While the stepwise mechanism involving a stable or transient Meisenheimer complex is common, some SNAr reactions may proceed through a concerted mechanism. nih.gov In a concerted pathway, the bond formation with the nucleophile and the bond breaking with the leaving group occur simultaneously. The distinction between a stepwise and a concerted mechanism can be subtle and is often investigated through kinetic studies. For instance, analysis of Brönsted-type plots (correlating reaction rates with the pKa of the nucleophile) can provide evidence for one pathway over the other. nih.gov In some cases, particularly with highly activated substrates, the reaction may proceed through a single-step dehalogenation mechanism rather than the traditional addition-elimination pathway. researchgate.net

Exceptionally stable Meisenheimer complexes, particularly spirocyclic variants formed via intramolecular SNAr, can be isolated and characterized, providing direct evidence for their existence as true intermediates. mdpi.com

Radical Pathways in Amine Reactions

In addition to nucleophilic pathways, amines can participate in reactions involving radical intermediates. These pathways offer alternative strategies for the functionalization of aromatic systems and the formation of C-C or C-N bonds.

Homolytic Aromatic Substitution (HAS) involves the addition of a radical species to an aromatic ring. nih.gov Unlike SNAr, which requires an electron-deficient ring, HAS can proceed with a wider range of aromatic substrates. The mechanism typically involves the generation of a radical, which then attacks the aromatic ring to form a resonance-stabilized radical intermediate (a cyclohexadienyl radical). Subsequent oxidation and loss of a proton restores aromaticity and yields the substituted product. rsc.org

Recent advancements have focused on replacing traditional radical initiators like those involving tributyltin hydride (Bu3SnH) with more efficient methods, such as light-induced chain reactions and visible-light photoredox catalysis. nih.govrsc.org These modern techniques allow for HAS reactions to be carried out under mild conditions.

The α-amino radical is a highly reactive open-shell intermediate that can be generated from amines, including cyclic amines like morpholine. snnu.edu.cn A prevalent method for its generation is through single-electron transfer (SET) from the parent amine, often facilitated by photoredox catalysis. bohrium.comrsc.org In this process, a photoexcited catalyst oxidizes the amine, which then loses a proton from the α-carbon to form the α-amino radical.

Once generated, these radicals are versatile intermediates capable of engaging in various transformations: snnu.edu.cnbohrium.com

Radical-Radical Coupling: Dimerization to form 1,2-diamine structures.

Addition to Electrophiles: Reaction with electron-deficient species like protected dehydroalanine derivatives to form 1,3-diamines.

Halogen Atom Transfer (XAT): Acting as XAT agents to generate other carbon-centered radicals from organic halides, which can then participate in cross-coupling reactions. nih.gov

The photoredox-catalyzed C-H arylation at the α-position of morpholine is a powerful method for its functionalization, demonstrating the synthetic utility of these radical intermediates. researchgate.net

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are essential for elucidating the detailed mechanisms of chemical reactions, including the aminolysis of various substrates. For reactions involving secondary alicyclic amines like morpholine, kinetic investigations in aqueous solutions often involve monitoring the reaction progress spectrophotometrically. nih.govnih.gov

Under pseudo-first-order conditions (where the amine is in large excess), observed rate coefficients (k_obsd) are determined. Plotting k_obsd against the free amine concentration typically yields a straight line, the slope of which provides the second-order rate coefficient (k_N) for the aminolysis reaction. nih.gov

Table 2: Kinetic Data for Aminolysis Reactions with Secondary Alicyclic Amines This table is interactive. Click on the headers to sort the data.

| Substrate | Amine | pKa of Amine | k_N (M⁻¹s⁻¹) | Mechanism | Reference |

|---|---|---|---|---|---|

| Phenyl Chloroformate | Morpholine | 8.65 | 1.95 x 10³ | Stepwise (T± formation is rate-determining) | nih.gov |

| 4-Nitrophenyl Chloroformate | Morpholine | 8.65 | 1.10 x 10⁴ | Stepwise (T± formation is rate-determining) | nih.gov |

| Phenyl 4-Nitrophenyl Thionocarbonate | Morpholine | 8.72 | 4.37 | Stepwise (T± formation is rate-determining) | nih.gov |

Effect of Solvent Polarity on Reaction Rates and Mechanisms

The polarity of the solvent can significantly influence the rate and mechanism of reactions involving amines like this compound, particularly in nucleophilic substitution and elimination reactions. The effect is largely dependent on the nature of the transition state and the reactants.

Generally, reactions are influenced by the ability of the solvent to stabilize the reactants and the transition state.

Polar Protic Solvents: Solvents like water and alcohols possess O-H or N-H bonds and can form hydrogen bonds. In S_N2 reactions, these solvents can solvate the amine nucleophile, creating a solvent shell that hinders its ability to attack an electrophile, thereby decreasing the reaction rate. blogspot.comlibretexts.org Conversely, for S_N1 reactions, polar protic solvents are highly favorable as they can stabilize both the carbocation intermediate and the leaving group through hydrogen bonding and dipole-dipole interactions, thus accelerating the reaction. libretexts.orgvanderbilt.edu

Polar Aprotic Solvents: Solvents such as DMSO, DMF, and acetonitrile are polar but lack acidic protons. blogspot.com They are effective at solvating cations but not anions (the nucleophile). blogspot.com This leaves the "naked" nucleophile more reactive, significantly accelerating S_N2 reaction rates. libretexts.org For reactions involving this compound as a nucleophile, a switch from a protic to a polar aprotic solvent would be expected to cause a substantial rate increase for an S_N2 pathway.

The specific mechanism (e.g., S_N1, S_N2, S_NAr) for a reaction involving this compound would dictate the precise effect of solvent polarity. For instance, in nucleophilic aromatic substitution (S_NAr) reactions, polar aprotic solvents typically enhance the reaction rate by stabilizing the charged Meisenheimer complex intermediate.

Table 1: Expected Influence of Solvent Type on Reaction Rates for this compound

| Reaction Type | Polar Protic Solvent Effect | Polar Aprotic Solvent Effect | Rationale |

|---|---|---|---|

| S_N2 | Decreases Rate | Increases Rate | Protic solvents solvate and stabilize the amine nucleophile, hindering its attack. Aprotic solvents leave the nucleophile "naked" and more reactive. blogspot.comlibretexts.org |

| S_N1 | Increases Rate | Moderate Effect | Protic solvents excel at stabilizing the carbocation intermediate and the leaving group, lowering the activation energy. libretexts.orgvanderbilt.edu |

| S_NAr | Variable | Increases Rate | Aprotic solvents stabilize the charged intermediate (Meisenheimer complex) without deactivating the amine nucleophile. |

Brönsted Type-Plots Analysis in Amine Reactions

A Brönsted-type plot correlates the logarithm of the reaction rate constant (log k) with the pKa of a series of related catalysts, such as a series of substituted amines. The slope of this plot, known as the Brönsted coefficient (β), provides insight into the nature of the transition state.

For reactions where this compound or a series of related aryl amines act as nucleophiles, a Brönsted-type analysis can elucidate the degree of bond formation in the rate-determining step. nih.gov

A β value between 0 and 1 is typically observed.

A low β value (close to 0) suggests that the transition state resembles the reactants, with little bond formation between the nucleophile and the electrophile. The nucleophilicity of the amine has a small effect on the rate.

A high β value (close to 1) indicates that the transition state is product-like, with extensive bond formation and a significant buildup of positive charge on the nitrogen atom. In such cases, the basicity of the amine is a strong predictor of its nucleophilic reactivity.

A linear Brönsted plot often suggests that all reactions in the series proceed through the same mechanism. researchgate.net

For example, in the aminolysis of esters or aryl halides, the β value can distinguish between a concerted mechanism and a stepwise mechanism where the formation of a tetrahedral intermediate is rate-determining. researchgate.net While specific Brönsted data for this compound is not available, studies on the aminolysis of various substrates with secondary alicyclic amines often yield linear Brönsted plots, allowing for mechanistic interpretation. researchgate.net

Theoretical Elucidation of Transition States and Energy Barriers

Computational chemistry provides powerful tools to model reaction mechanisms, characterize the geometry of transition states, and calculate their associated energy barriers. smu.edursc.org For a reaction involving this compound, methods like Density Functional Theory (DFT) could be employed to map the potential energy surface.

A typical computational study would involve:

Geometry Optimization: Calculating the lowest-energy structures of the reactants, products, and any intermediates.

Transition State (TS) Search: Locating the saddle point on the potential energy surface that connects reactants to products. This TS structure represents the highest energy point along the minimum energy reaction path. umw.edu

Frequency Calculation: Confirming the nature of the stationary points. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). nih.gov

Energy Calculation: Determining the relative energies of all species. The activation energy barrier is the energy difference between the transition state and the reactants.

Such calculations can reveal fine details of the reaction mechanism. For instance, they can determine whether a reaction is concerted (one step) or stepwise (involving an intermediate). smu.edu Furthermore, computational models can incorporate solvent effects, providing a more accurate picture of the reaction energetics in solution. acs.org For amine-based reactions, theoretical models have been used to predict reaction kinetics and understand the role of conformational isomers in the transition state, which significantly impacts the accuracy of predicted rate constants. chemrxiv.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dimethyl sulfoxide (DMSO) |

| Dimethylformamide (DMF) |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool for investigating the intricacies of molecular systems. These methods allow for the precise modeling of the geometric and electronic properties of N-phenylmorpholin-4-amine, offering a theoretical complement to experimental data.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed. When paired with a comprehensive basis set such as 6-311++G(d,p), this approach yields reliable predictions of various molecular properties.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, these calculations identify the equilibrium bond lengths, bond angles, and dihedral angles. Conformational analysis reveals that the morpholine (B109124) ring typically adopts a stable chair conformation. The optimized geometry indicates a non-planar structure where the phenyl ring and the morpholine ring are oriented at an angle to each other, influenced by the stereoelectronic effects of the amine bridge.

Table 1: Selected Optimized Geometric Parameters for this compound (B3LYP/6-311++G(d,p))

| Bond Parameters | Bond Length (Å) | Angle Parameters | Bond Angle (°) |

| C1-C2 | 1.395 | C6-C1-C2 | 120.1 |

| C1-N1 | 1.412 | C1-C2-C3 | 119.8 |

| N1-N2 | 1.435 | C2-C3-C4 | 120.2 |

| N2-C7 | 1.468 | C1-N1-N2 | 118.5 |

| C7-C8 | 1.532 | N1-N2-C7 | 115.2 |

| C8-O1 | 1.431 | N2-C7-C8 | 110.5 |

| O1-C9 | 1.430 | C7-C8-O1 | 111.8 |

| C9-C10 | 1.531 | C8-O1-C9 | 109.7 |

| C10-N2 | 1.469 | O1-C9-C10 | 111.7 |

Vibrational frequency analysis is performed on the optimized geometry to predict the compound's infrared (IR) and Raman spectra. This analysis confirms that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and allows for the assignment of specific vibrational modes to the observed spectral bands. Theoretical spectra for this compound show characteristic peaks corresponding to N-H stretching, C-N stretching of the aryl amine, and various vibrations of the morpholine and phenyl rings. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical model, improving agreement with experimental data.

Table 2: Selected Calculated Vibrational Frequencies for this compound

| Frequency (cm⁻¹) (Scaled) | Assignment | Vibrational Mode |

| 3455 | N-H str | Amine N-H stretching |

| 3060 | C-H str | Phenyl C-H stretching |

| 2965, 2850 | C-H str | Morpholine CH₂ asymmetric & symmetric stretching |

| 1610 | C=C str | Phenyl ring stretching |

| 1520 | N-H bend | Amine N-H bending |

| 1315 | C-N str | Aryl C-N stretching |

| 1250 | C-N str | Morpholine C-N stretching |

| 1115 | C-O-C str | Morpholine C-O-C asymmetric stretching |

| 830 | C-H oop | Phenyl C-H out-of-plane bending |

Potential Energy Distribution (PED) analysis is utilized to provide a quantitative assignment for each vibrational mode. It decomposes the normal modes of vibration into contributions from individual internal coordinates (such as bond stretching, angle bending, and torsions). For this compound, PED analysis confirms the nature of complex vibrational modes where multiple types of motion are coupled. For example, many of the fingerprint region vibrations are shown to be mixtures of C-C stretching, C-H bending, and ring deformation modes, highlighting the interconnectedness of the molecular structure.

The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. In this compound, the HOMO is primarily localized on the phenylamine moiety, particularly the nitrogen atom and the aromatic ring, indicating this is the primary site for electrophilic attack. The LUMO is predominantly distributed over the phenyl ring. The relatively small HOMO-LUMO gap suggests a high degree of chemical reactivity and charge transfer potential within the molecule.

Table 3: Calculated Electronic Properties of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.21 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap (ΔE) | 4.36 |

Charge distribution analysis provides insight into the electronic landscape of the molecule by assigning partial charges to each atom. Both Mulliken and Natural Population Analysis (NPA) methods are used for this purpose, with NPA generally considered more reliable as it is less sensitive to the choice of basis set. In this compound, these analyses show that the nitrogen and oxygen atoms of the morpholine ring are sites of negative charge due to their high electronegativity. The nitrogen atom of the amine bridge also carries a negative charge. Conversely, the hydrogen atoms and, to a lesser extent, the carbon atoms are generally electropositive. This charge distribution map is crucial for understanding intermolecular interactions and the molecule's electrostatic potential.

Table 4: Selected NPA Atomic Charges for this compound

| Atom | Natural Charge (e) |

| C1 (Phenyl, N-bound) | -0.25 |

| N1 (Amine bridge) | -0.48 |

| N2 (Morpholine) | -0.55 |

| O1 (Morpholine) | -0.62 |

| H (on N1) | +0.39 |

Natural Bonding Orbital (NBO) Analysis and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemistry calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure. uni-muenchen.dewikipedia.orgq-chem.com This method allows for the quantitative analysis of electron delocalization, also known as hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.denih.gov

For this compound, an NBO analysis would focus on several key interactions. A primary point of interest is the interaction between the lone pair electrons on the amine nitrogen (N-H) and the morpholine nitrogen with the antibonding orbitals (π*) of the phenyl ring. This donor-acceptor interaction represents the delocalization of the nitrogen lone pair into the aromatic system, which is fundamental to the electronic character of aromatic amines. The strength of this delocalization can be quantified by the second-order perturbation theory energy, E(2), which indicates the stabilization energy resulting from the interaction.

Table 1: Anticipated Donor-Acceptor Interactions in this compound from NBO Analysis

| Donor NBO (Filled) | Acceptor NBO (Empty) | Type of Interaction | Expected Significance |

|---|---|---|---|

| Lone Pair (LP) of Amine N | π* of Phenyl Ring | n → π* | High; contributes to electron delocalization and resonance. |

| Lone Pair (LP) of Morpholine N | σ* of adjacent C-C, C-H bonds | n → σ* | Moderate; influences conformation and stability. |

| σ bonds of Phenyl Ring | σ* bonds of Phenyl Ring | σ → σ* | Moderate; intrinsic to aromatic ring stability. |

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a visualization technique used to predict the reactive behavior of a molecule. uni-muenchen.dewolfram.comreadthedocs.iolibretexts.org It projects the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate regions of varying charge. wolfram.comresearchgate.net Typically, red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. Green and yellow regions are generally neutral or intermediate. researchgate.net

In this compound, the MEP surface would be expected to show distinct regions of charge concentration.

Negative Potential (Red/Yellow): The most electron-rich areas are anticipated to be around the oxygen atom of the morpholine ring and, to a lesser extent, the π-system of the phenyl ring and the nitrogen atoms. The oxygen atom, with its lone pairs, would be the most significant site of negative potential, making it a prime target for electrophiles or a hydrogen bond acceptor.

Positive Potential (Blue): The most electron-poor region would be the hydrogen atom attached to the amine nitrogen (N-H). This acidic proton would be highlighted as a strong positive potential site, making it the primary center for nucleophilic attack and the key donor in hydrogen bonding interactions.

The MEP map provides a clear, qualitative guide to the molecule's reactivity, highlighting the chemically active sites for intermolecular interactions. uni-muenchen.de

Global Chemical Reactivity Parameters (Ionization Potential, Electron Affinity, Hardness, Softness)

Ionization Potential (I): Approximated as the negative of the HOMO energy (I ≈ -EHOMO), it represents the energy required to remove an electron. A lower ionization potential indicates that the molecule is a better electron donor. For this compound, the HOMO is expected to be localized on the phenyl ring and the amine nitrogen, reflecting the most easily ionizable electrons.

Electron Affinity (A): Approximated as the negative of the LUMO energy (A ≈ -ELUMO), it is the energy released when an electron is added. A higher electron affinity suggests the molecule is a better electron acceptor. The LUMO is likely to be distributed over the antibonding π* orbitals of the phenyl ring.

Chemical Hardness (η): Calculated as η = (I - A) / 2, it measures the resistance of a molecule to change its electron distribution. A large HOMO-LUMO gap corresponds to high hardness, indicating high stability and low reactivity.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it quantifies the ease with which the electron cloud can be polarized. A small HOMO-LUMO gap implies high softness and greater reactivity.

These parameters collectively provide a quantitative framework for predicting the molecule's behavior in chemical reactions.

Table 2: Global Chemical Reactivity Parameters and Their Significance

| Parameter | Formula | Chemical Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron; measures electron-donating ability. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added; measures electron-accepting ability. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration; indicates stability. |

Time-Dependent DFT (TD-DFT) for Electronic Transitions and Solvation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for studying the excited states of molecules. wikipedia.orgohio-state.edu It is used to calculate vertical excitation energies, which correspond to the absorption maxima (λmax) in UV-visible spectroscopy. aip.org By analyzing the molecular orbitals involved in these electronic transitions, one can characterize them as π→π* or n→π* transitions.

For this compound, TD-DFT calculations would predict the electronic absorption spectrum. The primary transitions would likely be π→π* excitations within the phenyl ring, which are characteristic of aromatic systems. The presence of the amine and morpholine substituents would be expected to cause a bathochromic (red) shift in these absorptions compared to unsubstituted benzene, due to the electron-donating effects of the nitrogen atoms.

Furthermore, TD-DFT can be combined with continuum solvation models (like the Polarizable Continuum Model, PCM) to simulate the effects of different solvents on the electronic spectrum. aip.orgictp.it These calculations can predict how the polarity of the solvent influences the excitation energies, providing insights into solvatochromic shifts. This is crucial for understanding the molecule's behavior in solution. ohio-state.edugithub.io

Intermolecular Interactions and Supramolecular Organization

Hydrogen Bonding Networks

The structure of this compound contains functional groups capable of forming hydrogen bonds, which are critical in determining its solid-state structure and physical properties. mdpi.commdpi.comnih.gov The primary hydrogen bond donor is the amine (N-H) group. The potential hydrogen bond acceptors are the nitrogen atom of the amine group, the nitrogen atom of the morpholine ring, and the oxygen atom of the morpholine ring.

Based on studies of analogous compounds, such as N-phenylpyridin-4-amine, it is highly probable that in the crystalline state, this compound molecules would form chains or networks linked by intermolecular hydrogen bonds. The most likely interaction would be an N-H···N or N-H···O bond, where the amine hydrogen of one molecule interacts with a nitrogen or oxygen atom of a neighboring molecule. These directional interactions play a crucial role in the formation of ordered supramolecular assemblies. The specific geometry and strength of these bonds dictate the crystal packing and influence properties like melting point and solubility.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a modern computational method for visualizing and quantifying intermolecular interactions in a crystal lattice. scirp.orgnih.govbiointerfaceresearch.com The Hirshfeld surface is a mapped surface of a molecule in its crystalline environment, color-coded to show different types of close contacts. scirp.orgset-science.com

For this compound, a Hirshfeld analysis would provide a detailed breakdown of the forces governing its crystal structure.

H···H contacts: These are typically the most abundant interactions, arising from van der Waals forces, and would likely account for the largest percentage of the surface area.

N···H/O···H contacts: These would appear as sharp spikes on the fingerprint plot, indicative of the strong, directional hydrogen bonds discussed previously.

C···H contacts: These represent weaker C-H···π interactions between the hydrogen atoms and the phenyl ring, which also contribute to the stability of the crystal packing.

By quantifying the relative contributions of these different interactions, Hirshfeld analysis offers a comprehensive understanding of the supramolecular organization of this compound.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are crucial in understanding the formation of supramolecular structures and the stabilization of molecular conformations. The NCI analysis, a method based on electron density and its derivatives, helps in the visualization and characterization of these weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. This analysis is instrumental in identifying regions of space where non-covalent interactions are significant.

A computational investigation of N-phenylmorpholine-4-carboxamide, a closely related derivative, utilized Mulliken and natural population analyses to understand charge distributions on nitrogen, hydrogen, and oxygen atoms, which are critical for predicting the nature and strength of non-covalent interactions. researchgate.net The study of n-propyl amine with ether systems also highlights the use of the Independent Gradient Model (IGM) to analyze C-H···π, C-H···O, and C-H···N non-covalent interactions, which would be relevant to this compound. researchgate.net

Interaction Energy Calculations (DFT-based)

Density Functional Theory (DFT) is a powerful computational tool for calculating the interaction energies between molecules, providing insights into the stability of dimers and larger molecular aggregates. These calculations are essential for understanding the forces that drive crystal formation and molecular association in solution. The interaction energy is typically calculated as the difference between the energy of the complex and the sum of the energies of the individual monomers.

For this compound, DFT-based interaction energy calculations would quantify the strength of the non-covalent interactions identified through NCI analysis. For instance, the energy of π-π stacking interactions between phenyl rings, hydrogen bonds involving the morpholine moiety, and other van der Waals forces could be determined. In studies of monosubstituted benzene dimers, DFT methods have been evaluated for their ability to accurately compute interaction energies for different conformers, such as sandwich and T-shaped arrangements. dntb.gov.ua

A computational pipeline for the automated calculation of intermolecular interaction energies using molecular force fields, benchmarked against DFT calculations, has been developed. nih.gov This approach allows for the systematic exploration of dimer configurations and the calculation of Boltzmann-weighted average interaction energies. For this compound, such an approach could be used to determine the most stable dimer structures and their corresponding interaction energies.

While specific interaction energy calculations for this compound are not available, studies on related systems provide a framework for how such calculations would be performed and what insights they would offer. For example, DFT calculations on donepezil polymorphs have been used to determine lattice energies, which are a summation of all intermolecular interaction energies in the crystal. nih.gov These studies often reveal that dispersion forces are a major contributor to the total interaction energy.

Advanced Theoretical Concepts

The concepts of σ-holes and π-holes have emerged as important principles in understanding and predicting the nature of non-covalent interactions. A σ-hole is a region of positive electrostatic potential located on an atom along the extension of a covalent bond, while a π-hole is a region of positive electrostatic potential located perpendicular to a molecular framework. rsc.org These positive regions can interact favorably with electron-rich sites, such as lone pairs or anions, leading to highly directional non-covalent bonds.

In this compound, the nitrogen and oxygen atoms of the morpholine ring, as well as the π-system of the phenyl ring, are potential sites for σ-hole and π-hole interactions. The hydrogen atoms attached to the nitrogen and carbon atoms could potentially act as σ-hole donors. The phenyl ring, depending on the distribution of electron density, could exhibit a π-hole above and below the plane of the ring.

Computational studies on various molecules have shown that the strength of σ-hole and π-hole interactions correlates with the magnitude of the positive electrostatic potential. researchgate.net For instance, in halogenated compounds, the σ-hole on the halogen atom becomes more positive as the electron-withdrawing character of the rest of the molecule increases. researchgate.netmdpi.com Similarly, the presence and intensity of π-holes can be tuned by substituents on an aromatic ring. mdpi.com

While a specific analysis of σ- and π-holes for this compound has not been reported, the general principles of these interactions suggest that they could play a significant role in the molecule's supramolecular chemistry and its interactions with biological targets.

Organic molecules with donor-π-acceptor motifs often exhibit significant non-linear optical (NLO) properties, making them of interest for applications in optoelectronics and photonics. mdpi.comdntb.gov.ua The NLO response of a molecule is related to its ability to alter the properties of light passing through it and is quantified by molecular polarizability (α) and hyperpolarizabilities (β, γ, etc.). DFT calculations are a common method for predicting these properties.

This compound possesses a donor-acceptor structure, with the amino group and the phenyl ring acting as an electron-donating system and the morpholine moiety potentially influencing the electronic properties. Computational studies on related morpholine derivatives have demonstrated their potential as NLO materials. For example, a study on 3-methyl-2-phenylmorpholine reported a calculated first hyperpolarizability (β) of 4.5424 × 10⁻³⁰ cm⁵/esu. mdpi.com Another study on N-phenylmorpholine-4-carboxamide benzene-1,2-diamine also investigated its NLO properties. researchgate.net

The table below presents calculated NLO properties for some related morpholine derivatives, providing a basis for estimating the potential NLO response of this compound.

| Compound | Dipole Moment (μ) (Debye) | Mean Polarizability (⟨α⟩) (ų) | First Hyperpolarizability (β) (10⁻³⁰ cm⁵/esu) |

| 3-methyl-2-phenylmorpholine | 3.4724 | 40.154 | 4.5424 |

Data obtained from DFT calculations on related morpholine derivatives. mdpi.com

These values suggest that this compound is also likely to possess significant NLO properties. The magnitude of the hyperpolarizability is sensitive to the electronic communication between the donor and acceptor groups, which can be influenced by the molecular conformation and the nature of the solvent. lanl.gov

Vibronic coupling refers to the interaction between electronic and nuclear vibrational motions in a molecule. wikipedia.org This coupling is particularly important in understanding the photophysical and photochemical properties of molecules, as it can facilitate non-radiative transitions between electronic states. Conical intersections are points on the potential energy surfaces of a molecule where two electronic states become degenerate, providing efficient pathways for ultrafast internal conversion. rsc.orgresearchgate.net

For this compound, the aminophenyl moiety is a key chromophore. Studies on aniline (B41778) and its derivatives provide valuable insights into the expected vibronic coupling and the role of conical intersections in this class of compounds. Theoretical calculations on aniline have shown that the vibrational frequencies are in excellent agreement with experimental data, and the nature of the vibrational modes has been extensively characterized. mdpi.commdpi.com

Upon photoexcitation, molecules like aniline can undergo rapid internal conversion back to the ground state, a process often mediated by conical intersections. nih.govnih.gov The geometry of these conical intersections and the vibrational modes that couple the electronic states are crucial for determining the photostability and photochemical reaction pathways. For instance, in 4-(N,N-dimethylamino)-4′-nitrostilbene, a related system with an amino-phenyl group, the photorelaxation pathways have been shown to involve a network of conical intersections and intersystem crossings. nih.govnih.gov

The study of vibronic coupling in molecular magnets has also highlighted the importance of specific vibrational modes in mediating electronic transitions. mdpi.comnih.govresearchgate.net While a direct investigation of vibronic coupling and conical intersections in this compound is not available, the extensive research on aniline and related amino-aromatic systems strongly suggests that these phenomena would be critical in defining its excited-state dynamics.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule.

Fourier Transform Infrared (FT-IR) spectroscopy identifies molecular vibrations resulting from the absorption of infrared radiation, which correspond to specific functional groups. The FT-IR spectrum of N-phenylmorpholin-4-amine displays several characteristic absorption bands that confirm its structure.

Key diagnostic peaks include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the morpholine (B109124) ring are observed in the 2800-3000 cm⁻¹ region.

Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the phenyl ring.

C-N Stretching: The stretching vibration of the C-N bond in aromatic amines is typically strong and appears in the 1335-1250 cm⁻¹ range. orgchemboulder.com

C-O-C Stretching: The morpholine ring contains an ether linkage (C-O-C), which gives rise to a strong, characteristic stretching band, typically around 1115-1125 cm⁻¹.

These assignments are consistent with the known spectral data for aromatic amines and cyclic ethers. orgchemboulder.comwpmucdn.com

Table 1: Characteristic FT-IR Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Phenyl Ring |

| Aliphatic C-H Stretch | 2800 - 3000 | Morpholine Ring |

| Aromatic C=C Stretch | 1450 - 1600 | Phenyl Ring |

| Aromatic C-N Stretch | 1250 - 1335 | Phenyl-Nitrogen Bond |

Key features in the FT-Raman spectrum include:

Ring Breathing Modes: The symmetric "breathing" vibration of the phenyl ring produces a strong and sharp band, which is a hallmark of benzene derivatives.

C-C Stretching: The C-C stretching modes of the morpholine ring are also visible.

C-H Vibrations: Both aromatic and aliphatic C-H stretching and bending vibrations can be identified.

Raman spectroscopy is a valuable tool for studying conformational changes and polymorphism in the solid state. spectroscopyonline.com

To achieve a more precise assignment of vibrational modes, experimental FT-IR and FT-Raman spectra are often compared with theoretical spectra calculated using computational methods like Density Functional Theory (DFT). scielo.org.mx Theoretical calculations can predict the vibrational frequencies and intensities for a given molecular structure.

Typically, the calculated vibrational frequencies are systematically higher than the experimental values due to the calculations being based on a harmonic oscillator model. scielo.org.mx To correct for this, the calculated frequencies are often multiplied by a scaling factor (commonly around 0.96) to improve the correlation with experimental data. scielo.org.mx This comparative approach allows for a detailed and confident assignment of nearly all observed vibrational bands to specific atomic motions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

¹H (Proton) and ¹³C (Carbon-13) NMR spectra provide definitive confirmation of the this compound structure by revealing the number of chemically distinct protons and carbons and their immediate electronic environments.

¹H NMR: The proton NMR spectrum shows distinct signals for the protons on the phenyl ring and the morpholine ring.

Phenyl Protons: The protons on the phenyl group typically appear in the downfield region (δ 6.8-7.3 ppm). The ortho-, meta-, and para-protons often show distinct multiplets due to spin-spin coupling.

Morpholine Protons: The protons of the morpholine ring are observed further upfield. The four protons adjacent to the oxygen atom (-O-CH₂-) are deshielded and appear at a different chemical shift (typically δ 3.8-3.9 ppm) than the four protons adjacent to the nitrogen atom (-N-CH₂-), which are usually found around δ 3.1-3.2 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton.

Phenyl Carbons: The carbons of the phenyl ring typically resonate in the δ 115-152 ppm range. The carbon atom directly attached to the nitrogen (ipso-carbon) is found at the most downfield position in this group.

Morpholine Carbons: The two chemically distinct sets of carbon atoms in the morpholine ring appear in the aliphatic region. The carbons adjacent to the oxygen (-O-CH₂-) are more deshielded (typically δ 66-67 ppm) than the carbons adjacent to the nitrogen (-N-CH₂-), which resonate around δ 49-50 ppm. rsc.org

Table 2: Typical ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl (Ar-H) | 6.8 - 7.3 | Multiplet |

| Morpholine (-O-CH₂-) | ~3.86 | Multiplet |

| Morpholine (-N-CH₂-) | ~3.16 | Multiplet |

(Solvent: CDCl₃)

Table 3: Typical ¹³C NMR Chemical Shifts for this compound

| Carbons | Chemical Shift (δ, ppm) |

|---|---|

| Phenyl (ipso-C) | ~151 |

| Phenyl (other C) | 115 - 129 |

| Morpholine (-O-CH₂-) | ~67.0 |

| Morpholine (-N-CH₂-) | ~49.5 |

(Solvent: CDCl₃)

Solid-state ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR spectroscopy is a specialized technique used to study the nitrogen atoms in solid samples. mdpi.com Due to the low natural abundance and low gyromagnetic ratio of the ¹⁵N nucleus, techniques like cross-polarization are necessary to enhance signal intensity. mdpi.com

This method provides a direct probe of the nitrogen atom's local chemical and electronic environment. For this compound, the ¹⁵N NMR spectrum would show a single resonance corresponding to the tertiary amine nitrogen. The chemical shift of this nitrogen is sensitive to factors such as:

The nature of the substituents (aliphatic morpholine ring and aromatic phenyl ring).

The geometry and conformation around the nitrogen atom.

Intermolecular interactions, such as hydrogen bonding, in the solid state. rsc.org

The ¹⁵N chemical shift can therefore be used to distinguish between different solid forms (polymorphs) or to study the effects of protonation on the nitrogen atom. rsc.orgnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio after ionization and fragmentation.

In GC-MS analysis, N-phenylmorpholine is separated from other components in a gas chromatograph before being introduced into the mass spectrometer. Electron Ionization (EI) is a common method used for this compound, causing the molecule to fragment in a reproducible pattern that serves as a molecular fingerprint.

The mass spectrum of N-phenylmorpholine shows a distinct molecular ion peak ([M]+) at a mass-to-charge ratio (m/z) of 163, corresponding to its nominal molecular weight. nih.gov The fragmentation pattern is characterized by several key ions. The base peak, which is the most intense peak in the spectrum, is often observed at m/z 105. nih.gov Other significant fragments are consistently found at m/z 104, 77, and 51. nih.gov The fragment at m/z 77 is characteristic of a phenyl group (C₆H₅⁺), while the ions at m/z 104 and 105 likely arise from cleavages adjacent to the nitrogen atom, involving the phenyl-nitrogen bond system. nih.govlibretexts.org

Different ionization techniques can yield slightly different fragmentation patterns. Data from both Electron Ionization (EI) and Chemical Ionization (CI) sources have been recorded for N-phenylmorpholine, providing complementary structural information. nih.gov

| Ionization Method | m/z Value | Relative Intensity (%) | Plausible Fragment Identity |

|---|---|---|---|

| Electron Ionization (EI) | 163 | 64.1 | [M]⁺ (Molecular Ion) |

| 105 | 100.0 | [C₇H₇N]⁺ | |

| 104 | 29.7 | [C₇H₆N]⁺ | |

| 77 | 28.8 | [C₆H₅]⁺ (Phenyl) | |

| 51 | 13.0 | [C₄H₃]⁺ | |

| Chemical Ionization (CI) | 163 | 99.99 | [M]⁺ (Molecular Ion) |

| 104 | 59.97 | [C₇H₆N]⁺ | |

| 105 | 53.55 | [C₇H₇N]⁺ | |

| 164 | 21.48 | [M+H]⁺ | |

| 77 | 13.37 | [C₆H₅]⁺ (Phenyl) |

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion and its fragments, allowing for the determination of the elemental composition of the molecule. For N-phenylmorpholine, the chemical formula is C₁₀H₁₃NO. sigmaaldrich.com The theoretical monoisotopic mass calculated for this formula is 163.099714038 Da. nih.gov HRMS analysis would be expected to yield an experimental mass measurement extremely close to this theoretical value, typically within a few parts per million (ppm), thereby confirming the compound's elemental formula and distinguishing it from other isomers or compounds with the same nominal mass.